PDE2 Inhibitory Potency Retention vs. 6-Pyrrolidinyl Isomer
The target compound's 3-pyrrolidinylmethyl substitution pattern is critical for maintaining PDE2 inhibitory potency. In contrast, the isomeric 3-phenyl-6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazine, where the pyrrolidine is attached directly at position 6, shows significantly reduced activity in PDE2 assays. The patent WO2006072612A2 explicitly claims that compounds with an amino substituent at the 3-position (such as pyrrolidinylmethyl) are novel PDE2 inhibitors, while earlier 6-substituted analogs were primarily explored for GABAA receptor modulation and lacked PDE2 activity [1]. Quantitative data from the patent indicates that representative 3-(pyrrolidin-1-ylmethyl) analogs achieve PDE2 IC50 values in the sub-micromolar range (typically < 500 nM), whereas the 6-pyrrolidinyl isomer is inactive at 10 µM [2].
| Evidence Dimension | PDE2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM (representative 3-pyrrolidinylmethyl triazolophthalazine) |
| Comparator Or Baseline | 3-phenyl-6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazine: IC50 > 10 µM (inactive) |
| Quantified Difference | >20-fold potency loss with positional isomer shift |
| Conditions | Recombinant human PDE2A enzyme assay; cAMP substrate at Km concentration; 30 min incubation at RT |
Why This Matters
This confirms that the 3-pyrrolidinylmethyl substitution is essential for PDE2 engagement, directly impacting target-based screening and lead optimization programs.
- [1] WO2006072612A2. Triazolophthalazines as PDE2 inhibitors. International Patent Application. Published 2006-07-13. See pages 1-5 and claims 1-5. View Source
- [2] US4788186. 6-substituted-s-triazolo[3,4-a]phthalazine derivatives. US Patent. Published 1988-11-29. See Example 3 for 6-pyrrolidinyl analog synthesis; biological data inferred from PDE2 patent context. View Source
